4',2''-O-Di(trimethysilyl)tylosin 4',2''-O-Di(trimethysilyl)tylosin
Brand Name: Vulcanchem
CAS No.: 114442-77-2
VCID: VC0032778
InChI: InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1
SMILES: CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC
Molecular Formula: C52H93NO17Si2
Molecular Weight: 1060.476

4',2''-O-Di(trimethysilyl)tylosin

CAS No.: 114442-77-2

Cat. No.: VC0032778

Molecular Formula: C52H93NO17Si2

Molecular Weight: 1060.476

* For research use only. Not for human or veterinary use.

4',2''-O-Di(trimethysilyl)tylosin - 114442-77-2

CAS No. 114442-77-2
Molecular Formula C52H93NO17Si2
Molecular Weight 1060.476
IUPAC Name 2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Standard InChI InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1
Standard InChI Key HQHOBGOEJCZMCO-DSNVLZGESA-N
SMILES CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC

4',2''-O-Di(trimethysilyl)tylosin is a chemically modified derivative of tylosin, a macrolide antibiotic primarily used in veterinary medicine. This compound is characterized by the introduction of two trimethylsilyl groups at specific hydroxyl positions (4' and 2'') of the tylosin molecule. These modifications enhance its chemical stability and lipophilicity, making it a valuable intermediate in the synthesis of other tylosin derivatives.

Applications

4',2''-O-Di(trimethysilyl)tylosin serves as an intermediate in the production of advanced tylosin derivatives like Tylosin 3-Acetate. These derivatives are used for:

  • Antibiotic Development: Enhancing antibacterial efficacy against gram-positive bacteria.

  • Pharmacokinetic Modifications: Improving solubility and bioavailability.

  • Research Applications: Used in microbial transformation studies to explore new tylosin analogs.

Synthesis Process

The synthesis of 4',2''-O-Di(trimethysilyl)tylosin typically involves:

  • Starting Material: Tylosin is used as the base molecule.

  • Silylation Reaction: Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) is employed to selectively silylate the hydroxyl groups at positions 4' and 2''.

  • Reaction Conditions:

    • Solvent: Anhydrous pyridine or dichloromethane.

    • Catalyst: Imidazole or similar bases to facilitate silylation.

    • Temperature: Controlled to prevent over-reaction or degradation.

  • Purification: The product is purified using chromatographic techniques like silica gel column chromatography.

Safety and Handling

As with most silylated compounds, proper safety precautions must be taken when handling 4',2''-O-Di(trimethysilyl)tylosin:

  • Toxicity: Limited data available; presumed low toxicity similar to tylosin derivatives.

  • Storage: Should be stored in a cool, dry place under inert gas to prevent degradation.

  • Handling Precautions:

    • Use gloves and protective eyewear.

    • Avoid inhalation or direct skin contact.

Future Research Directions

The role of intermediates like 4',2''-O-Di(trimethysilyl)tylosin in pharmaceutical research continues to grow. Future studies may focus on:

  • Developing novel tylosin analogs with broader antibacterial spectra.

  • Exploring its potential as a precursor for anti-inflammatory or anticancer agents.

  • Investigating its pharmacokinetics when incorporated into drug formulations.

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